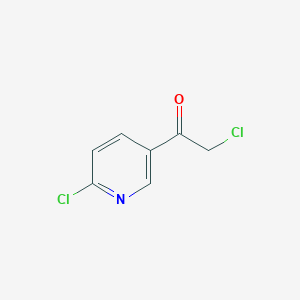

2-Chloro-1-(6-chloropyridin-3-yl)ethanone

Description

Contextual Significance in Modern Chemical Research

The significance of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone in contemporary chemical research stems from its integral role as a building block for agrochemicals and pharmaceuticals. researchgate.net Its unique substitution pattern directly influences its chemical reactivity and subsequent biological activity of the molecules derived from it. The presence of two chlorine atoms and a ketone functional group offers a platform for diverse chemical transformations, allowing for the introduction of various functionalities and the construction of complex molecular frameworks.

The primary driver for the extensive research into this compound has been its application as a key precursor in the synthesis of neonicotinoid insecticides. nih.gov Neonicotinoids represent a major class of insecticides that have been widely used for crop protection. The structural backbone of many of these commercially important compounds is derived from intermediates like this compound.

Beyond its prominent role in agrochemical synthesis, this compound is also a valuable starting material for generating novel heterocyclic structures with potential applications in medicinal chemistry. The pyridine (B92270) moiety is a common scaffold in many biologically active compounds, and the reactive side chain of this compound allows for the facile introduction of various substituents to explore structure-activity relationships.

Overview of Research Trajectories and Scope

The research trajectory of this compound has been predominantly linked to the development and optimization of synthetic routes for neonicotinoids. Initial research focused on establishing efficient methods for its synthesis and its subsequent conversion into the final insecticidal products.

Current research continues to explore its utility in the synthesis of new and potentially more effective agrochemicals. Furthermore, there is a growing interest in diversifying the applications of this intermediate beyond the realm of insecticides. Researchers are investigating its use in the synthesis of novel heterocyclic compounds with a broader range of biological activities. This includes the exploration of its reactivity in multicomponent reactions and its use as a scaffold for creating libraries of compounds for drug discovery screening. The development of more sustainable and efficient synthetic methods for its preparation also remains an active area of investigation.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅Cl₂NO | |

| Molecular Weight | 190.02 g/mol | |

| CAS Number | 136592-00-2 | |

| Appearance | Solid | |

| Boiling Point | 328.8 °C (Predicted) | |

| Density | 1.381 g/cm³ (Predicted) |

Synthesis of this compound

The synthesis of this compound is a critical step in its utilization as a synthetic intermediate. A common method involves the Friedel-Crafts acylation of 3-chloro-2-chloromethylpyridine.

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| 3-Chloro-2-chloromethylpyridine | Chloroacetyl chloride, AlCl₃ | This compound | Not specified |

Chemical Reactions of this compound

The reactivity of this compound is characterized by the presence of the α-chloro ketone moiety, which is susceptible to nucleophilic substitution, and the carbonyl group, which can undergo reduction.

Nucleophilic Substitution

The chlorine atom of the chloroacetyl group is a good leaving group and can be readily displaced by various nucleophiles.

| Reactant | Nucleophile | Product | Conditions | Reference |

| This compound | Amines | α-Amino ketone derivatives | Not specified | researchgate.net |

| This compound | Thiols | α-Thio ketone derivatives | Not specified | researchgate.net |

Reduction of the Carbonyl Group

The ketone functionality can be reduced to a secondary alcohol using common reducing agents.

| Reactant | Reducing Agent | Product | Conditions | Reference |

| This compound | Sodium borohydride (B1222165) (NaBH₄) | 2-Chloro-1-(6-chloropyridin-3-yl)ethanol | Not specified | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(6-chloropyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-3-6(11)5-1-2-7(9)10-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALWQAXUGVUEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444996 | |

| Record name | 2-chloro-1-(6-chloropyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136592-00-2 | |

| Record name | 2-chloro-1-(6-chloropyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1-(6-chloropyridin-3-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Design for 2 Chloro 1 6 Chloropyridin 3 Yl Ethanone

Primary Synthetic Routes and Reaction Conditions

The principal methods for synthesizing 2-Chloro-1-(6-chloropyridin-3-yl)ethanone revolve around the direct chlorination of an acetylpyridine precursor or the acylation of a pyridine (B92270) derivative.

Chlorination of Acetylpyridine Precursors (e.g., using Thionyl Chloride)

This approach begins with the precursor molecule, 1-(6-chloropyridin-3-yl)ethanone. The synthesis involves the selective chlorination of the methyl group of the acetyl moiety (the α-carbon) to yield the desired α-chloro ketone. While various chlorinating agents can be employed for the α-chlorination of ketones, sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for this transformation. pitt.edunih.gov

The reaction mechanism typically proceeds via an enol or enolate intermediate. Under neutral or acidic conditions, the ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic chlorine source.

A representative procedure analogous to the synthesis of similar α-chloro ketones involves dissolving the starting acetophenone (B1666503) derivative in a suitable solvent mixture and adding the chlorinating agent dropwise at a controlled temperature. nih.gov For instance, the chlorination of 3-hydroxyacetophenone with sulfuryl chloride is performed at 20-30°C (293–303 K), yielding the product in high purity. nih.gov After the reaction is complete, the solvent is removed under reduced pressure to isolate the crude product, which can be further purified if necessary. nih.gov

| Reagent/Parameter | Condition | Purpose/Comment |

| Starting Material | 1-(6-chloropyridin-3-yl)ethanone | Acetylpyridine precursor |

| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | Provides electrophilic chlorine |

| Solvent | e.g., Dichloromethane, Ethyl Acetate, Methanol | Solubilizes reactants |

| Temperature | 20–30 °C (293–303 K) | Controls reaction rate and selectivity |

| Reaction Time | ~1 hour | Monitored by TLC until completion |

| Work-up | Solvent removal under reduced pressure | Isolation of the product |

| Typical Yield | High (e.g., ~95% for analogous reactions nih.gov) | Demonstrates efficiency of the method |

Acylation Reactions Involving Pyridine Derivatives (e.g., with 2-chloroacetyl chloride)

An alternative strategy is the Friedel-Crafts acylation of a suitable pyridine derivative, such as 2-chloropyridine, with 2-chloroacetyl chloride. organic-chemistry.org This method introduces the chloroacetyl group directly onto the aromatic ring. Friedel-Crafts reactions are a cornerstone of electrophilic aromatic substitution, utilizing a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from the acyl chloride. nih.govkhanacademy.org

The acylium ion is then attacked by the electron-rich aromatic ring. However, the pyridine ring is inherently electron-deficient and is deactivated towards electrophilic substitution, particularly when a Lewis acid is present, as the acid can coordinate to the nitrogen atom. Therefore, this reaction can be challenging and may require forcing conditions or highly activated substrates. The acylation is expected to occur at the 3-position (meta to the nitrogen), which is the most favorable site for electrophilic attack in deactivated pyridine rings.

| Reagent/Parameter | Condition | Purpose/Comment |

| Starting Material | 2-Chloropyridine | Pyridine derivative substrate |

| Acylating Agent | 2-Chloroacetyl chloride | Source of the chloroacetyl group |

| Catalyst | Aluminum Chloride (AlCl₃) (stoichiometric) | Lewis acid to generate acylium ion organic-chemistry.org |

| Solvent | e.g., Dichloromethane, Carbon disulfide | Inert reaction medium |

| Temperature | Typically elevated temperatures | To overcome the deactivated nature of the pyridine ring |

| Work-up | Aqueous quench, extraction | To decompose the catalyst complex and isolate the product |

Optimization of Reaction Parameters and Catalysis

Temperature, Solvent, and Base Effects on Reaction Efficiency

The efficiency of the α-chlorination of ketones is highly dependent on reaction parameters.

Temperature : Temperature control is critical. In enantioselective chlorination studies, lowering the reaction temperature significantly increases selectivity. acs.org For general synthesis, lower temperatures can help control the reaction rate, preventing overheating and reducing the formation of side products. Conversely, some reactions may require heating to proceed at a reasonable rate. nih.gov

Solvent : The choice of solvent affects the solubility of reagents and the stability of intermediates. Aprotic solvents like dichloromethane or toluene are commonly used. The solvent can influence the equilibrium between the ketone and its enol form, which is key to the chlorination mechanism.

Base : In some α-chlorination protocols, a weak base, such as potassium fluoride, is added. acs.orgnih.gov The base can facilitate the formation of the enolate anion, which is a more potent nucleophile than the neutral enol, potentially increasing the reaction rate. However, strongly basic conditions can lead to side reactions, such as self-condensation of the ketone.

Strategies for Yield Enhancement and Impurity Minimization

A primary challenge in the α-chlorination of ketones is preventing over-halogenation, which leads to the formation of α,α-dichloro ketones as a major impurity. nih.gov

Stoichiometry Control : Careful control of the stoichiometry, typically using a slight excess (e.g., 1.1 equivalents) of the chlorinating agent, is essential to drive the reaction to completion while minimizing double chlorination. nih.gov

Controlled Addition : Adding the chlorinating agent slowly or dropwise allows for better temperature management and maintains a low instantaneous concentration of the reagent, which helps to ensure that the monochlorinated product is formed selectively. nih.gov

Reaction Monitoring : Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) allows for the reaction to be stopped precisely when the starting material is consumed, preventing further reaction to the dichlorinated byproduct. nih.gov In some systems, using specific reagents and non-equilibrating conditions (e.g., forming a lithium enolate before adding the chlorine source) can result in predominant monochlorination with no detectable dichlorinated product. pitt.edu

Scale-Up Considerations and Industrial Production Methodologies

Transitioning the synthesis of this compound from laboratory scale to industrial production introduces several critical considerations. Safety, cost-effectiveness, and process robustness are paramount.

Modern industrial chemistry increasingly favors continuous flow processes over traditional batch manufacturing for the synthesis of intermediates like α-halo ketones. mdpi.comacs.org Continuous flow chemistry offers significant advantages for scale-up:

Enhanced Safety : Many reagents used in these syntheses are toxic or corrosive. mdpi.com Continuous flow systems handle small volumes of reactants at any given time, minimizing the risks associated with storing and handling large quantities of hazardous materials. This approach also allows for better control over exothermic reactions, preventing thermal runaways.

Improved Control and Consistency : Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time. This precise control leads to more consistent product quality and higher yields.

Scalability : Scaling up a continuous flow process is often more straightforward than scaling up a batch reaction. Instead of using larger reactors, production can be increased by running the system for longer periods or by "scaling out" (running multiple systems in parallel). A fully continuous, multi-step flow process has been demonstrated for the synthesis of an α-chloro ketone, producing several grams of product with high yield and robustness over hours of operation. acs.org

The use of highly toxic and corrosive reagents requires significant safety measures to prevent environmental contamination and ensure operator safety, which is a major consideration in any large-scale industrial process. mdpi.com

Exploration of Chemical Reactivity and Transformative Pathways of 2 Chloro 1 6 Chloropyridin 3 Yl Ethanone

Nucleophilic Substitution Reactions at the α-Chloro Position

The chlorine atom at the position alpha to the carbonyl group is a good leaving group, making this site susceptible to nucleophilic attack. This reactivity is a cornerstone of the compound's utility in synthetic chemistry.

Amination and Thiolation Reactions for Functionalization

The α-chloro position readily undergoes nucleophilic substitution with various amines and thiols. These reactions are fundamental for introducing nitrogen- and sulfur-containing functional groups, which are prevalent in many biologically active molecules. For instance, reaction with primary or secondary amines leads to the formation of α-amino ketones, while reaction with thiols or their corresponding salts yields α-thio ketones. These transformations are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of solvent and reaction temperature can be optimized to achieve high yields and minimize side reactions.

Carbonyl Group Transformations

The carbonyl group is another key reactive center in 2-Chloro-1-(6-chloropyridin-3-yl)ethanone, participating in a range of reduction reactions.

Reduction to Corresponding Alcohols (e.g., using Sodium Borohydride)

The ketone functionality can be readily reduced to a secondary alcohol using common reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction transforms the carbonyl group into a hydroxyl group, leading to the formation of 2-chloro-1-(6-chloropyridin-3-yl)ethanol. This transformation is significant as it introduces a new stereocenter into the molecule, opening the door for the synthesis of chiral compounds.

Enantioselective Biocatalytic Reduction Methodologies and Optimization Factors

For the synthesis of specific stereoisomers of the corresponding alcohol, enantioselective biocatalytic reduction methods are employed. These methods utilize enzymes, such as ketoreductases, to catalyze the reduction of the carbonyl group with high stereoselectivity. The success of these biocatalytic reductions is influenced by several factors, including the choice of microbial source for the enzyme, pH, temperature, and the presence of co-solvents. Optimization of these parameters is crucial for achieving high enantiomeric excess (e.g., >95%) and good yields. The pH, for example, is typically maintained in the range of 6.0–8.0 to ensure optimal enzyme activity.

Oxidation Pathways and Derivative Formation (e.g., to Carboxylic Acids)

Oxidation of this compound can lead to the formation of various derivatives, including carboxylic acids. Strong oxidizing agents can cleave the bond between the carbonyl carbon and the α-carbon, although more controlled oxidation can yield specific products. For instance, oxidation could potentially lead to the formation of 6-chloronicotinic acid, a valuable synthon in its own right. The specific outcome of the oxidation reaction depends heavily on the choice of oxidizing agent and the reaction conditions.

Cyclization and Condensation Reactions in Complex Molecule Synthesis

The bifunctional nature of this compound makes it an excellent substrate for cyclization and condensation reactions, which are pivotal in the construction of heterocyclic and other complex molecular architectures. For example, it can participate in reactions like the Dieckmann condensation, an intramolecular Claisen condensation of diesters that forms cyclic β-keto esters. libretexts.orgmasterorganicchemistry.com This type of reaction is particularly useful for creating five- and six-membered rings. libretexts.org The presence of both an electrophilic α-chloro ketone and a pyridine (B92270) ring allows for intramolecular reactions or intermolecular reactions with other difunctional molecules, leading to the formation of fused ring systems. These reactions are essential for building the core structures of many pharmaceutical and agrochemical compounds.

Application in Grignard Reactions

In principle, as a ketone, this compound possesses an electrophilic carbonyl carbon that would be susceptible to nucleophilic attack by a Grignard reagent (R-MgX). The expected outcome of such a reaction would be the formation of a tertiary alcohol, following an acidic workup. The general transformation is depicted below:

Figure 1. General reaction scheme of a ketone with a Grignard reagent to yield a tertiary alcohol.

The reaction mechanism would involve the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon of the ketone. This addition would form a magnesium alkoxide intermediate. Subsequent protonation of this intermediate during aqueous acidic workup would yield the final tertiary alcohol product.

It is important to consider the presence of the α-chloro substituent in this compound. This group could potentially lead to side reactions. For instance, the Grignard reagent, which is a strong base, could induce elimination of HCl to form an α,β-unsaturated ketone. Alternatively, under certain conditions, nucleophilic substitution of the chloride might occur, although addition to the carbonyl is generally faster.

Due to the absence of specific experimental data, a detailed discussion of reaction conditions, yields, and the impact of different Grignard reagents on the reaction with this compound cannot be provided. Further empirical studies are required to fully elucidate the synthetic utility and reactivity of this compound in Grignard reactions.

2 Chloro 1 6 Chloropyridin 3 Yl Ethanone As a Central Synthon in Multicomponent and Heterocyclic Synthesis

Role as a Precursor for Diverse Organic Scaffolds

2-Chloro-1-(6-chloropyridin-3-yl)ethanone serves as a versatile starting material for the synthesis of a multitude of organic frameworks. The presence of a reactive α-chloro ketone group and a chloropyridine ring allows for sequential and controlled modifications, making it a valuable synthon in the construction of complex molecules. Its utility is demonstrated in its reactions with various nucleophiles and its participation in cyclization reactions to form diverse heterocyclic systems.

The reactivity of the α-chloro ketone moiety enables nucleophilic substitution reactions, providing a straightforward method for introducing a variety of functional groups. This functionality is crucial for building molecular diversity and for the synthesis of targeted organic compounds.

Synthesis of Nitrogen-Containing Heterocycles

The construction of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. This compound has proven to be an invaluable precursor for the synthesis of several important classes of these heterocycles.

Imidazole (B134444) Core Structures and Derivatives

Imidazole derivatives are a prominent class of heterocyclic compounds with a wide range of applications. The synthesis of these structures often involves the condensation of an α-haloketone with an amidine or a related nitrogen-containing species. While direct examples of the use of this compound for imidazole synthesis are not extensively detailed in the provided search results, the general reactivity of α-chloroketones suggests its applicability in such transformations. For instance, the reaction of an α-chloroketone with a formamidine (B1211174) derivative is a known method for constructing the imidazole ring.

A general approach to synthesizing imidazole derivatives involves the reaction of α-haloketones with amidines. This reaction proceeds through an initial nucleophilic substitution followed by cyclization and dehydration to afford the imidazole core.

Table 1: General Synthesis of Imidazole Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| α-Haloketone | Amidine | Imidazole Derivative |

Triazole and Thiadiazine Systems

The synthesis of fused heterocyclic systems containing triazole and thiadiazine rings can be achieved using precursors derived from α-haloketones. For example, 4-amino-3-mercapto-1,2,4-triazole derivatives can react with α-bromoketones to form intermediates that subsequently cyclize to yield triazolo[3,4-b]thiadiazine systems. nih.gov While a direct reaction with this compound is not explicitly described, its analogous reactivity to other α-haloketones suggests its potential in similar synthetic strategies. nih.gov

The synthesis of 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives often involves the cyclization of thiosemicarbazide (B42300) derivatives, which can be prepared from reactions involving α-haloketones. nih.gov The pH of the reaction medium typically dictates whether a triazole or thiadiazole ring is formed. nih.gov

Table 2: Synthesis of Triazolo[3,4-b]thiadiazines

| Reactant 1 | Reactant 2 | Reaction Condition | Product | Reference |

|---|---|---|---|---|

| 4-amino-3-mercapto-1,2,4-triazole derivative | α-Bromoketone | Refluxing ethanol (B145695) with triethylamine, then refluxing acetic acid | Pyrazolyl(5,6-dihydro-s-triazolo[3,4-b]thiadiazines) | nih.gov |

Pyrazole (B372694) Derivatives

Pyrazole derivatives represent another important class of nitrogen-containing heterocycles. nih.gov A primary method for their synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govmdpi.com While this compound is not a 1,3-dicarbonyl compound itself, it can be a precursor to such systems or participate in alternative synthetic routes.

For instance, α,β-unsaturated ketones, which can be derived from α-haloketones, react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles. nih.gov Another approach involves the reaction of α-chloro intermediates with pyrazole-5-thiol derivatives to create N-phenyl pyrazole thio-linked analogs. nih.gov

Table 3: General Methods for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Method | Product | Reference |

|---|---|---|---|---|

| 1,3-Diketone | Hydrazine | Cyclocondensation | Pyrazole | mdpi.com |

| α,β-Unsaturated Ketone | Hydrazine | Cyclocondensation followed by oxidation | Pyrazole | nih.gov |

| α-Chloro intermediate | 3-methyl-1-phenyl-1H-pyrazole-5-thiol | Nucleophilic Substitution | N-phenyl pyrazole thio-linked analog | nih.gov |

Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their diverse biological activities. nih.govacs.org They are typically synthesized via the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde in the presence of a base or acid catalyst. nih.govresearchgate.net

While this compound is an acetophenone derivative, its direct use in Claisen-Schmidt condensations to form chalcones is a viable synthetic pathway. The resulting chalcone would incorporate the 6-chloropyridin-3-yl moiety, offering a scaffold for further chemical exploration. The general reaction involves the condensation of an acetophenone with a benzaldehyde (B42025) derivative. nih.gov

Table 4: General Synthesis of Chalcones via Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| Acetophenone derivative | Benzaldehyde derivative | NaOH/EtOH | Chalcone derivative | nih.gov |

| 1,3- or 1,4-diacetylbenzene | 4-hydroxy-3-methoxybenzaldehyde | H2SO4/EtOH | Chalcone derivative | nih.gov |

Other Pyridine-Containing Heterocycles (e.g., Imidazopyridines)

The synthesis of fused heterocyclic systems containing a pyridine (B92270) ring, such as imidazopyridines, is of significant interest due to their prevalence in medicinal chemistry. rsc.org The synthesis of imidazo[1,2-a]pyridines, for example, can be achieved through various strategies including condensation reactions, multicomponent reactions, and oxidative coupling. rsc.org The use of a pyridine-containing synthon like this compound can be envisioned in these synthetic routes. For example, it could potentially react with 2-aminopyridine (B139424) derivatives to form the imidazo[1,2-a]pyridine (B132010) scaffold.

Contribution to Agrochemical and Specialty Chemical Synthesis

The structural framework of this compound, characterized by a pyridine ring substituted with chlorine and a reactive chloroacetyl group, renders it a valuable synthon for the chemical industry, particularly in the production of agrochemicals and other specialty chemicals. Its utility stems from the ability of its chloroacetyl and chloropyridine moieties to participate in a variety of chemical transformations, allowing for the construction of more complex, high-value molecules.

A primary application of this compound and its derivatives is in the synthesis of neonicotinoid insecticides, a major class of crop protection agents. The (6-chloropyridin-3-yl)methyl scaffold is a core structural feature of several prominent neonicotinoids, such as Imidacloprid and Acetamiprid. researchgate.netjocpr.comresearchgate.net These insecticides act on the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects. jocpr.comnih.gov The synthesis of these agrochemicals often involves intermediates derived from or structurally related to this compound. For instance, the synthesis of Acetamiprid, N-[(6-chloro-3-pyridyl)methyl]-N'-cyano-N-methylacetamidine, and its metabolites highlights the importance of the chloropyridinyl methyl structure. jocpr.com

Research has focused on creating novel insecticides by modifying the core structure. For example, new compounds based on the insecticide Flupyrimin have been synthesized using 2-chloro-5-(chloromethyl)pyridine, a closely related precursor, to generate molecules with potential for lower bee toxicity. nih.gov The versatility of the chloropyridine ketone structure is further demonstrated in its use to create photoaffinity probes for studying the insect nAChR, the target site for neonicotinoids. nih.gov

The table below summarizes key agrochemical compounds and related molecules whose synthesis relies on the this compound scaffold or closely related precursors.

| Compound Class | Example Compound | Synthetic Relevance of the Chloropyridinyl Synthon |

| Neonicotinoid Insecticides | Imidacloprid | The (6-Chloropyridin-3-yl)methyl group is the core backbone of the molecule, essential for its insecticidal activity against the nAChR. researchgate.netresearchgate.netnih.gov |

| Neonicotinoid Insecticides | Acetamiprid | The N-[(6-chloro-3-pyridyl)methyl] fragment is a key structural component derived from chloropyridine precursors. jocpr.com |

| Insecticide Analogs | Flupyrimin-based compounds | 2-chloro-5-(chloromethyl)pyridine is used as a starting material to build novel sulfonamide-based insecticides. nih.gov |

| Research Probes | Imidazopyrimidine photoaffinity probe | The 1-[(6-chloro-3-pyridinyl)methyl] group is integral to the probe designed to bind to the insect nAChR. nih.gov |

Development of Pharmaceutical Intermediates

The same chemical reactivity that makes this compound a valuable precursor in agrochemistry also establishes it as a key intermediate in the synthesis of pharmaceutical compounds. Chlorinated heterocyclic compounds are significant in medicinal chemistry, with a substantial number of FDA-approved drugs containing at least one chlorine atom. nih.gov The chloroacetyl group and the chloropyridine ring of the title compound provide two reactive sites for nucleophilic substitution and other transformations, making it a versatile building block for constructing diverse molecular architectures. nih.gov

The compound serves as a synthon in multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to form complex products. nih.govresearchgate.net MCRs are increasingly used in drug discovery to rapidly generate libraries of structurally diverse molecules for biological screening. nih.govtaylorfrancis.com The electrophilic nature of the carbonyl carbon and the carbon bearing the chloroacetyl chlorine in this compound allows it to react with various nucleophiles, forming the basis for building complex heterocyclic systems like pyridines, quinolines, and imidazoles, which are prevalent scaffolds in pharmaceuticals. beilstein-journals.orgresearchgate.net

For example, the Vilsmeier-Haack reaction, a method used to form aldehydes, can be applied to acetanilides to produce 2-chloroquinoline-3-carbaldehydes. rroij.com These aldehydes, in turn, can participate in multicomponent reactions with amines and isocyanides to generate novel imidazo[1,2-a]pyridine derivatives, which are investigated for their potential biological activities. researchgate.net The synthesis of various heterocyclic compounds, including thiazolidinones and dihydropyridines, often utilizes chloro-substituted quinolines or pyridines as key starting materials. rroij.comresearchgate.net

The table below details examples of heterocyclic systems and reaction types where this compound or its derivatives act as crucial pharmaceutical intermediates.

| Reaction Type / Synthesis | Resulting Heterocyclic Scaffold | Significance in Pharmaceutical Development |

| Multicomponent Reactions (MCRs) | Imidazo[1,2-a]pyridines | Efficient, one-pot synthesis of novel amine derivatives from 2-chloroquinoline-3-carbaldehyde (B1585622) (derived from related precursors). researchgate.net |

| Cyclocondensation Reactions | Thiazolidinones | Synthesis of biologically active thiazolidinone rings attached to a 2-chloroquinoline (B121035) core. rroij.com |

| Nucleophilic Substitution | Piperidine (B6355638) derivatives | The chloroacetyl group readily reacts with secondary amines like piperidine to form more complex amide-based structures. nih.gov |

| Heterocyclic Annulation | Fused Quinolone Systems | Chloro-substituted quinolines serve as versatile synthons for building novel fused heterocyclic systems with potential anticancer activity. rroij.com |

Mechanistic Insights and Reaction Kinetics of 2 Chloro 1 6 Chloropyridin 3 Yl Ethanone Transformations

Elucidation of Reaction Mechanisms in Derivatization

The primary route for the derivatization of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone involves nucleophilic substitution at the α-carbon (the carbon atom adjacent to the carbonyl group). This is due to the presence of a good leaving group (chloride) and the electron-withdrawing nature of the adjacent carbonyl group, which activates the α-carbon towards nucleophilic attack.

The most prevalent reaction mechanism for this transformation is the bimolecular nucleophilic substitution (SN2) mechanism . In this concerted process, the nucleophile attacks the α-carbon from the backside relative to the chlorine atom, leading to a transition state where the nucleophile-carbon bond is forming simultaneously as the carbon-chlorine bond is breaking. This backside attack results in an inversion of stereochemistry at the α-carbon if it were a chiral center. The electrophilic nature of the carbon atom in the C-Cl bond is further enhanced by the electron-withdrawing effect of the adjacent carbonyl group and the chloropyridinyl moiety.

A common and industrially significant derivatization is the reaction with amines, particularly in the synthesis of precursors for neonicotinoid insecticides like Imidacloprid. For instance, the reaction with ethylenediamine (B42938) or its derivatives proceeds via an SN2 pathway where the amino group acts as the nucleophile. The initial attack of one amino group on the α-carbon displaces the chloride ion. Subsequent intramolecular cyclization can then lead to the formation of a heterocyclic ring, a core structure in many neonicotinoids.

While the SN2 mechanism is dominant, under certain conditions, particularly with bulky nucleophiles or in solvents that can stabilize a carbocation, a unimolecular nucleophilic substitution (SN1) mechanism could theoretically occur. However, for a primary α-chloro ketone like this compound, the formation of a primary carbocation is highly unfavorable, making the SN1 pathway less likely.

Another important transformation is the reduction of the carbonyl group to a secondary alcohol. This typically proceeds via nucleophilic addition of a hydride ion from a reducing agent such as sodium borohydride (B1222165) (NaBH₄). The hydride ion attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol.

Investigation of Factors Influencing Reaction Selectivity and Efficiency

The selectivity and efficiency of reactions involving this compound are governed by several key factors, including the nature of the nucleophile, solvent, temperature, and the use of catalysts.

Nucleophile: The strength and steric hindrance of the nucleophile play a critical role. Stronger, less hindered nucleophiles will favor a faster SN2 reaction. In reactions with diamines, the relative nucleophilicity of the different nitrogen atoms will determine the initial site of attack and can influence the final product distribution.

Solvent: The choice of solvent is crucial. Polar aprotic solvents, such as acetonitrile, acetone, or dimethylformamide (DMF), are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. Protic solvents, like water or alcohols, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction rate.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for reactions with multiple possible products, temperature can also affect selectivity. In some cases, lower temperatures may be employed to favor the formation of a specific, kinetically controlled product over a thermodynamically more stable one.

Catalysis: The use of catalysts can significantly enhance reaction rates and selectivity. In the context of nucleophilic substitutions, phase-transfer catalysis (PTC) is a particularly effective technique. researchgate.netnih.gov This is especially useful when the nucleophile is an inorganic salt (e.g., sodium cyanide) and the organic substrate is soluble in a nonpolar organic solvent. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the nucleophilic anion from the aqueous or solid phase to the organic phase where the reaction occurs. This increases the concentration of the nucleophile in the organic phase and accelerates the reaction. The choice of the phase-transfer catalyst, including the nature of its substituents, can influence the reaction's efficiency. rsc.org

The table below summarizes the influence of various factors on the derivatization of this compound.

| Factor | Influence on Selectivity and Efficiency | General Recommendations for SN2 Derivatization |

| Nucleophile | Stronger, less sterically hindered nucleophiles increase reaction rates. The nature of the nucleophile dictates the resulting derivative. | Use of primary or secondary amines, thiols, or other strong nucleophiles. |

| Solvent | Polar aprotic solvents (e.g., acetonitrile, DMF, acetone) enhance the rate of SN2 reactions. Protic solvents can decrease the rate. | Acetonitrile or DMF are often suitable choices. |

| Temperature | Higher temperatures generally increase the reaction rate but can sometimes lead to side reactions and decreased selectivity. | Optimization is often required; reactions are typically run at room temperature to moderate heat. |

| Catalyst | Phase-transfer catalysts (e.g., quaternary ammonium salts) can significantly increase the rate of reaction between immiscible reactants. | Use of catalysts like tetrabutylammonium (B224687) bromide (TBAB) for reactions involving solid or aqueous phase nucleophiles. |

| Concentration | Higher concentrations of reactants can lead to faster reaction rates, but may also increase the likelihood of side reactions. | Moderate concentrations are typically used, with the potential for slow addition of one reactant to control the reaction. |

Stereochemical Control and Enantiomeric Excess in Asymmetric Transformations

Achieving stereochemical control in the transformations of this compound is a significant challenge and an area of active research, particularly for the synthesis of chiral derivatives. The two main sites for introducing stereochemistry are the carbonyl carbon (through asymmetric reduction) and the α-carbon (through asymmetric nucleophilic substitution).

Asymmetric Reduction of the Carbonyl Group:

The reduction of the prochiral ketone to a chiral secondary alcohol can be achieved with high enantioselectivity using various asymmetric methods.

Catalytic Asymmetric Hydrogenation: This method employs chiral transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, with chiral ligands (e.g., BINAP). These catalysts can deliver hydrogen to one face of the carbonyl group preferentially, leading to the formation of one enantiomer of the alcohol in excess.

Enzyme-Catalyzed Reduction: Biocatalysis offers a green and highly selective alternative. Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can reduce a wide range of ketones to their corresponding alcohols with excellent enantiomeric excess (ee). acs.org The stereochemical outcome (formation of the (R)- or (S)-alcohol) can often be controlled by selecting an appropriate enzyme. The use of whole-cell systems, such as baker's yeast, has also been reported for the asymmetric reduction of related γ-chloro β-diketones, although the enantioselectivity can be variable and influenced by reaction conditions like the use of organic co-solvents. elsevier.com

The table below presents a hypothetical scenario for the asymmetric reduction of this compound based on known methods for other α-chloroketones.

| Method | Catalyst/Enzyme | Stoichiometric Reductant | Potential Product | Expected Enantiomeric Excess (ee) |

| Catalytic Asymmetric Transfer Hydrogenation | (R,R)-TsDPEN-RuCl(p-cymene) | Formic acid/triethylamine | (S)-2-Chloro-1-(6-chloropyridin-3-yl)ethanol | High (>90%) |

| Biocatalytic Reduction | Ketoreductase (e.g., from Candida magnoliae) | Isopropanol | (R)-2-Chloro-1-(6-chloropyridin-3-yl)ethanol | High (>95%) |

| Oxazaborolidine-catalyzed Reduction | (S)-CBS catalyst | Borane-dimethyl sulfide (B99878) complex | (R)-2-Chloro-1-(6-chloropyridin-3-yl)ethanol | Moderate to High (80-95%) |

Asymmetric Nucleophilic Substitution at the α-Carbon:

Controlling the stereochemistry at the α-carbon is more challenging. Since the starting material is achiral at this position, a desymmetrization reaction or a dynamic kinetic resolution would be required.

Chiral Phase-Transfer Catalysis: In principle, a chiral phase-transfer catalyst could be used to facilitate the reaction with a nucleophile, creating a chiral environment around the transition state of the SN2 reaction. This could lead to the preferential formation of one enantiomer of the substituted product. Research in this area has shown promise for other substrates, but specific applications to this compound are not widely reported.

Organocatalysis: Chiral organocatalysts, such as chiral amines or thioureas, could potentially be employed to activate the substrate or the nucleophile and induce enantioselectivity in the substitution reaction.

While the methodologies for asymmetric transformations exist, their specific application to this compound to achieve high enantiomeric excess remains an area for further investigation and development. The successful implementation of such strategies would provide access to a wider range of valuable, chirally pure building blocks for the pharmaceutical and agrochemical industries.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 1 6 Chloropyridin 3 Yl Ethanone and Its Chemical Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structural framework of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map the connectivity of atoms within a molecule.

In the ¹H NMR spectrum of a related compound, 2-chloropyridine, characteristic signals appear in the aromatic region, with shifts observed at approximately 8.39, 7.64, 7.32, and 7.23 ppm. For 1-(2-chloro-pyridin-4-yl)-ethanone, the proton NMR spectrum provides key insights into its structure. chemicalbook.comchemicalbook.com The analysis of chemical shifts, integration of peak areas, and spin-spin coupling patterns allows for the unambiguous assignment of each proton in the molecule.

Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton. For instance, in a drimane-type sesquiterpene derivative, a ketone carbonyl carbon is identified by a peak at δ 201.4. researchgate.net For derivatives of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone, the ¹³C NMR spectrum reveals distinct signals for the carbonyl carbon, the carbons of the pyridine (B92270) ring, and the aliphatic carbon bearing the chlorine atom.

Interactive Data Table: Representative ¹H NMR Spectral Data

| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) and Multiplicity |

| 2-chloropyridine | CDCl₃ | 89.56 | 8.387 (A), 7.642 (B), 7.32 (C), 7.23 (D) |

| 2-chloropyridine | CCl₄ | 300 | 8.320 (A), 7.162 (B), 7.592 (C), 7.257 (D) |

| 6-tert-Butyl-3-phenyl-2-pyridone | CDCl₃ | 300 | 1.38 (s, 9H), 6.19 (d, 1H), 7.24–7.41 (m, 3H), 7.55 (d, 1H), 7.78–7.81 (m, 2H), 12.00 (br s, 1H) |

Interactive Data Table: Representative ¹³C NMR Spectral Data

| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) |

| 6-tert-Butyl-3-phenyl-2-pyridone | CDCl₃ | 101 | 28.9, 34.8, 101.8, 127.2, 127.7, 127.9, 128.3, 136.6, 139.1, 156.2, 163.5 |

| (+/-)-(S,S)-3,3-Diphenyl-1-(p-toluenesulfonyl)-octahydro-indole | CDCl₃ | 75 | 12.6, 30.5, 45.7, 57.4, 58.0, 60.7, 127.2, 127.9, 128.0, 129.4, 129.5, 147.4, 148.2 |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound and its derivatives, the IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1750 cm⁻¹. For instance, in the related compound 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, a distinct peak for the C=O group appears at 1745 cm⁻¹. nanobioletters.com

Other characteristic peaks would include those for the C-Cl stretching vibrations, C-N stretching vibrations within the pyridine ring, and C-H stretching and bending vibrations. The NIST/EPA Gas-Phase Infrared Database provides reference spectra for related compounds like 2-chloroacetophenone, which can aid in the interpretation of the spectra of the target compound. nist.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.govnih.gov

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M, M+2, and M+4, reflecting the natural abundances of ³⁵Cl and ³⁷Cl. Fragmentation analysis can reveal the loss of specific groups, such as the chloromethyl group or the entire side chain, providing further structural confirmation. Tandem mass spectrometry (MS/MS) can be employed to gain more detailed structural information by fragmenting selected ions. iu.edu

X-ray Crystallography for Absolute Stereochemistry and Conformation

Studies on related structures, such as 2-chloro-1-(3-ethyl-2,6-diphenylpiperidin-1-yl)ethanone and 2-chloro-1-(3-hydroxyphenyl)ethanone, demonstrate the power of this technique in elucidating detailed structural features. nih.govresearchgate.net For example, in the former, the piperidine (B6355638) ring was found to adopt a twisted boat conformation. nih.gov In the latter, the analysis revealed a planar molecular structure. researchgate.net Such studies provide valuable insights into the conformational preferences and intermolecular interactions of these types of compounds. amanote.comnih.gov

Interactive Data Table: Crystallographic Data for a Related Compound

| Parameter | Value |

| Compound | 2-chloro-1-(3-ethyl-2,6-diphenylpiperidin-1-yl)ethanone nih.gov |

| Formula | C₂₁H₂₄ClNO |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 8.5971 (9) |

| b (Å) | 12.9080 (13) |

| c (Å) | 17.1114 (16) |

| β (°) | 100.501 (5) |

| V (ų) | 1867.1 (3) |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (HPLC, LC/MS)

Chromatographic techniques are vital for separating mixtures and assessing the purity of chemical compounds. High-performance liquid chromatography (HPLC) is widely used to determine the purity of this compound and its derivatives. By using a suitable stationary phase and mobile phase, impurities can be separated from the main compound, and their relative amounts can be quantified.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. researchgate.net This hyphenated technique is invaluable for reaction monitoring, allowing for the identification of starting materials, intermediates, and products in a reaction mixture. researchgate.netescholarship.org It is also a powerful tool for the analysis of complex mixtures and the identification of unknown impurities. researchgate.net

Computational Chemistry and Theoretical Studies on 2 Chloro 1 6 Chloropyridin 3 Yl Ethanone Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and reactivity. For a molecule like 2-Chloro-1-(6-chloropyridin-3-yl)ethanone, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or cc-pVDZ, can elucidate its electronic characteristics and provide insights into its chemical behavior. researchgate.netnanobioletters.com

Key applications of DFT in this context include:

Geometric Optimization: Determining the most stable three-dimensional structure of the molecule by finding the geometry that corresponds to the lowest energy state.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests the molecule is more reactive. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. nanobioletters.com This is valuable for predicting how the molecule will interact with other reagents.

Table 1: Illustrative Electronic Properties Calculated by DFT

Note: The following data is representative of typical DFT calculation outputs and is not derived from a specific study on this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the spatial arrangement of atoms in a molecule, which can significantly influence its physical properties and biological activity. For a flexible molecule like this compound, which has a rotatable bond between the pyridine (B92270) ring and the ethanone group, multiple low-energy conformations may exist.

Computational methods can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is often achieved by systematically rotating specific dihedral angles and calculating the energy at each step. For related heterocyclic compounds, studies have identified stable conformations like the "chair" or "twisted boat" forms in saturated rings. nih.gov The relative energies of different conformers can be calculated to determine their population at a given temperature.

Molecular Dynamics (MD) simulations could further extend this analysis by modeling the atomic motions of the molecule over time. This approach provides a dynamic picture of conformational flexibility and can reveal how the molecule behaves in different environments, such as in a solvent.

Table 2: Illustrative Conformational Analysis Results

Note: The following data is hypothetical and serves to illustrate the typical output of a conformational analysis.

Quantum Chemical Calculations for Reaction Pathway Modeling

Quantum chemical calculations are invaluable for elucidating reaction mechanisms. They allow researchers to model the entire course of a chemical reaction, from reactants to products, through the high-energy transition state. nih.govresearchgate.net This predictive capability can guide the development of new synthetic methods and optimize reaction conditions. nih.gov

For this compound, a key intermediate in the synthesis of other compounds, modeling its potential reactions is of great interest. For instance, calculations could model its nucleophilic substitution reactions at the chloromethyl group or reactions involving the pyridine ring. The process involves:

Locating Reactants and Products: The geometries of the starting materials and products are optimized.

Identifying the Transition State (TS): The TS is a first-order saddle point on the potential energy surface. Its structure represents the highest energy barrier that must be overcome for the reaction to proceed.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is a key factor controlling the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the identified transition state correctly connects the reactants and products. researchgate.net

Table 3: Illustrative Reaction Pathway Modeling for a Hypothetical Nucleophilic Substitution

Note: The following data is for a hypothetical SN2 reaction (R-CH₂Cl + Nu⁻ → R-CH₂Nu + Cl⁻) and is for illustrative purposes only.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides highly effective tools for predicting spectroscopic data, which is crucial for structure elucidation and validation. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing organic molecules, and DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts.

The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). researchgate.net The accuracy of these predictions depends on the chosen DFT functional, basis set, and the inclusion of solvent effects. mdpi.com

A key aspect of this work is the validation of calculated parameters against experimental data. A strong correlation between the predicted and measured NMR spectra provides high confidence in the proposed molecular structure. nanobioletters.com This combined experimental and computational approach is a powerful strategy for structural assignment. researchgate.net

Table 4: Illustrative Comparison of Experimental and Calculated NMR Chemical Shifts

Note: The chemical shifts presented are hypothetical and serve to demonstrate the comparison between theoretical and experimental data.

Emerging Trends and Prospective Research Avenues in 2 Chloro 1 6 Chloropyridin 3 Yl Ethanone Chemistry

Development of Sustainable and Green Synthetic Approaches

The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. text2fa.ir This paradigm shift is also influencing the synthesis of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone, with research focusing on greener alternatives to traditional methods.

Conventional synthesis of this compound often involves the use of hazardous reagents and solvents. A common method includes the acylation of substituted pyridines with 2-chloroacetyl chloride in a biphasic system like dichloromethane/NaOH. While effective, this approach generates chlorinated waste and requires careful temperature control to minimize side reactions.

Future research is geared towards the adoption of greener solvents and energy-efficient techniques. The use of biodegradable solvents, such as Cyrene™, is a promising avenue being explored for various organic reactions, including click chemistry. nih.gov Such solvents can significantly reduce the environmental footprint by minimizing waste and eliminating the need for organic solvent extractions. nih.gov

Furthermore, energy-efficient methods like microwave-assisted synthesis are gaining traction. psu.edursc.orgnih.govmdpi.comnih.gov Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. mdpi.comnih.gov The application of microwave technology to the synthesis of this compound could lead to more sustainable and economically viable production processes.

Table 1: Comparison of Conventional and Potential Green Synthetic Approaches

| Parameter | Conventional Method (Acylation) | Potential Green Approaches |

| Solvent | Dichloromethane | Biodegradable solvents (e.g., Cyrene™) nih.gov, Water |

| Energy Source | Conventional heating/cooling | Microwave irradiation psu.edumdpi.comnih.gov |

| Reaction Time | Several hours | Minutes to hours mdpi.comnih.gov |

| Waste Generation | Chlorinated organic waste | Reduced or biodegradable waste |

| Atom Economy | Moderate | Potentially higher with optimized catalytic systems |

Innovations in Catalytic Transformations

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to novel molecules with high efficiency and selectivity. For this compound, innovations in catalytic transformations are opening up new possibilities for its utilization.

Phase-transfer catalysis (PTC) is a well-established green chemistry technique that facilitates reactions between reactants in immiscible phases. researchgate.net This methodology could be effectively employed in the synthesis and derivatization of this compound, particularly for nucleophilic substitution reactions at the α-carbon. The use of multi-site phase-transfer catalysts (MPTCs) could further enhance reaction rates and efficiency. researchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. While specific applications to this compound are yet to be extensively reported, the potential for enzymatic reduction of the ketone or selective dehalogenation warrants investigation.

Design of Novel Chemical Libraries Based on the Compound Scaffold

The structural framework of this compound serves as an excellent starting point for the generation of diverse chemical libraries for high-throughput screening in drug discovery and materials science. nih.gov

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of structurally related compounds. nih.gov The "one-bead-one-compound" (OBOC) method is a particularly attractive strategy for creating extensive libraries of compounds derived from the this compound scaffold. nih.gov By reacting the core molecule with a variety of building blocks, a vast array of derivatives can be synthesized and screened for biological activity or other desired properties.

The reactive chloroacetyl group is a key handle for diversification. It can readily undergo nucleophilic substitution with a wide range of nucleophiles, including amines, thiols, and alcohols, to introduce diverse functional groups and build molecular complexity. For instance, reaction with various substituted anilines or piperidines can lead to libraries of potential bioactive molecules. nih.gov

Advanced Methodologies for Derivatization and Functionalization

Beyond simple nucleophilic substitution, advanced methodologies are being explored to further functionalize the this compound scaffold.

The pyridine (B92270) ring itself offers multiple sites for derivatization. Catalytic C-H activation is a powerful tool for the direct functionalization of arenes and heteroarenes. diva-portal.org While challenging on electron-deficient pyridine rings, the development of new catalyst systems could enable regioselective C-H arylation, alkenylation, or amination of the pyridine core, leading to novel derivatives with unique electronic and steric properties.

Furthermore, the ketone functionality can be transformed into a variety of other functional groups. For example, it can be converted to an oxime, which can then undergo further reactions or serve as a precursor for the synthesis of other heterocyclic rings. researchgate.net The synthesis of pyrazoline, oxazole, and pyrimidine (B1678525) derivatives from related chalcone (B49325) intermediates demonstrates the potential for constructing complex heterocyclic systems from this scaffold. researchgate.net

Table 2: Potential Derivatization Strategies for this compound

| Reaction Type | Reagents and Conditions | Potential Products |

| Nucleophilic Substitution | Amines, Thiols, Alcohols, in the presence of a base | Diverse α-substituted ketones |

| C-H Functionalization diva-portal.org | Transition metal catalysts (e.g., Pd, Rh, Ir), various coupling partners | Functionalized pyridine ring at various positions |

| Heterocycle Synthesis researchgate.net | Hydrazine (B178648), Hydroxylamine, Urea/Thiourea (via chalcone intermediate) | Pyrazolines, Oxazoles, Pyrimidines |

| Reduction | Sodium borohydride (B1222165) | 2-Chloro-1-(6-chloropyridin-3-yl)ethanol |

| Oxidation | Oxidizing agents | 6-Chloronicotinic acid derivatives |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-Chloro-1-(6-chloropyridin-3-yl)ethanone, and how are reaction conditions optimized?

- Methodology : Acylation of substituted pyridines with 2-chloroacetyl chloride in a biphasic system (dichloromethane/NaOH) at 0°C for 3 hours is a robust approach. Post-reaction purification via column chromatography or recrystallization ensures purity. Monitoring with HPLC ensures reaction completion .

- Key Parameters : Temperature control (<5°C) minimizes side reactions. Use of potassium carbonate as a base in acetone at 60°C enhances alkylation efficiency for derivatives .

Q. Which analytical techniques are critical for validating the structure and purity of this compound?

- Techniques :

- HPLC : Assess purity (>95% threshold) with retention time comparison .

- Multinuclear NMR (¹H, ¹³C, ¹⁹F): Confirm substitution patterns and chloro-group positioning .

- Elemental Analysis : Verify stoichiometry (C, H, N) to rule out impurities .

- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding networks .

Q. What safety protocols are essential for handling this compound?

- Protocols :

- Work under fume hoods to avoid inhalation .

- Wear nitrile gloves, lab coats, and safety goggles.

- Dispose of waste via inert absorption (e.g., sand) and sealed containers to prevent environmental contamination .

Advanced Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

- Resolution Strategy :

- Compare experimental ¹³C NMR shifts with computational predictions (DFT calculations) for chloro-substituted pyridines.

- Cross-validate using LC/MS to confirm molecular ion peaks and fragmentation patterns .

- Apply structure validation tools like PLATON to check for crystallographic outliers .

Q. What factors influence the enantioselective biocatalytic reduction of this compound, and how are they optimized?

- Critical Factors :

- pH (6.0–8.0) : Adjust to balance enzyme activity and substrate solubility. Acinetobacter sp. retains >99.9% stereoselectivity at pH 7.6 but yields drop outside this range .

- Ionic Strength (0.05–0.2 M) : Phosphate buffer stability minimizes enzyme denaturation without affecting stereochemical outcomes .

- Experimental Design : Use a Design of Experiments (DoE) approach to map pH vs. ionic strength interactions.

Q. How do intermolecular interactions (e.g., hydrogen bonding) dictate crystalline packing, and what tools analyze these patterns?

- Analysis Tools :

- Graph Set Analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) using Etter’s rules .

- SHELXL : Refine H-bond geometries (D–H···A angles, distances) in crystallographic models .

- Mercury CSD : Visualize packing diagrams to identify π-stacking or halogen-bonding contributions .

Q. What strategies mitigate yield loss during scale-up synthesis of this compound?

- Optimization Strategies :

- Biphasic Reaction Systems : Use liquid–solid phases (acetone/K₂CO₃) to enhance mixing and reduce byproducts .

- In-line Analytics : Implement FTIR or PAT (Process Analytical Technology) for real-time monitoring.

- Catalyst Screening : Test KI or phase-transfer catalysts to accelerate alkylation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.